Butalamine, chemically known as 3-phenyl-4-dibutylaminoethyl-5-imino-1,2,4-oxadiazole [], is a heterocyclic compound belonging to the oxadiazole family []. While its therapeutic applications have been explored, this report focuses on its role as a research tool in understanding biological processes and potential industrial applications.
Butalamine is derived from butanol through a process of amination. It belongs to the class of aliphatic amines, which are organic compounds containing nitrogen atoms bonded to carbon atoms in a chain or branched structure. The classification of butalamine as a primary amine indicates that it has one alkyl group attached to the nitrogen atom.
The synthesis of butalamine can be achieved through several methods, with the most common involving the reaction of n-butanol with ammonia and hydrogen. The following are notable methods:
Butalamine participates in various chemical reactions typical of primary amines:
The general reaction for its formation from n-butanol can be summarized as follows:
The mechanism for synthesizing butalamine typically involves several steps:
This process highlights the importance of controlling reaction conditions such as temperature, pressure, and catalyst type to optimize yield and selectivity.
Butalamine has several important applications in various fields:
Butalamine represents a chemically distinct vasodilator whose development and pharmacological profile offer unique insights into vascular pharmacology. This compound emerged during a period of intensive research into heterocyclic compounds with cardiovascular activity, standing out due to its specific structural features centered on the 1,2,4-oxadiazole ring. Unlike many vasoactive agents of its era that targeted adrenergic pathways, Butalamine's mechanism suggested a novel approach to modulating vascular tone, potentially offering advantages in specific ischemic conditions. Its journey from synthesis to pharmacological characterization illustrates the mid-20th-century transition towards targeted molecular design in cardiovascular drug development, bridging classical pharmacology with emerging structure-activity relationship principles. While not a first-line therapeutic today, Butalamine retains significance as a chemical probe for understanding vascular smooth muscle physiology and as a reference point for the development of newer agents targeting peripheral circulation.
The discovery of Butalamine (chemical name: N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine) occurred in the 1960s, with early patents filed by Jan Marcel Didier Aron-Samuel and colleagues [1] [3]. Its initial synthesis stemmed from systematic investigations into derivatives of benzamidoxime. The pivotal reaction involved the treatment of benzamidoxime with chlorine, followed by reaction with cyanamide to yield 5-amino-3-phenyl-1,2,4-oxadiazole. Subsequent base-catalyzed alkylation with dibutylaminoethyl chloride completed the synthesis of Butalamine [1] [3]. Early pharmacological screening quickly identified its vasodilatory properties, distinguishing it from other compounds in the chemical series. Initial characterization, notably published in 1976 in Fortschritte der Medizin, described Butalamine hydrochloride (sometimes referred to by the trade name Adrevil during research phases) as a novel vasoactive substance with a stimulating effect on blood flow without significantly affecting core cardiovascular parameters like heart rate or central blood pressure [4]. A key early finding was its ability to improve oxygen supply specifically within diseased vascular territories, suggesting targeted activity relevant to peripheral ischemic conditions [4]. Furthermore, researchers noted ancillary properties beyond pure vasodilation, including mild anti-inflammatory and analgesic effects, which were postulated to contribute beneficially to its overall impact on ischemic symptoms [4]. These initial observations positioned Butalamine as an agent with a potentially unique multi-factorial action on compromised vascular beds.
Butalamine belongs to a distinctive class of compounds characterized by the presence of a 3-phenyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₈H₂₈N₄O, with a molar mass of 316.449 g·mol⁻¹ [1] [5] [8]. The core structural feature is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen atom and two nitrogen atoms in adjacent positions (1 and 2), with the phenyl group attached at the 3-position. This ring system is known for its bioisosteric properties, often serving as a stable surrogate for ester or amide functionalities due to its ability to participate in similar hydrogen bonding interactions while offering enhanced metabolic stability against hydrolysis [3]. The structure-activity relationship (SAR) within phenyloxadiazoles is intricate. The presence of the dibutylaminoethylamine side chain linked to the 5-position of the oxadiazole ring is crucial for Butalamine's specific vasodilatory activity. Variations in the alkyl chain length on the amine nitrogen or alterations to the phenyl substituents significantly modulate potency, receptor affinity, and pharmacokinetic properties [3]. Butalamine is part of a small group of commercially available drugs featuring the 1,2,4-oxadiazole nucleus, alongside agents like Oxolamine (cough suppressant), Prenoxdiazine (cough suppressant), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) [3]. Notably, the 1,2,4-oxadiazole ring is the only oxadiazole isomer found in some naturally occurring bioactive compounds, such as the cytotoxic indole alkaloids Phidianidine A and B, and Quisqualic acid, a neuroactive amino acid derivative [3].
Table 1: Key Structural and Classification Data for Butalamine
Property | Value/Classification | Source/Reference |
---|---|---|
IUPAC Name | N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine | [1] [8] |
Chemical Formula | C₁₈H₂₈N₄O | [1] [5] [8] |
Molar Mass | 316.449 g·mol⁻¹ | [1] [5] [8] |
Core Structure | 3-Phenyl-1,2,4-oxadiazole | [1] [3] |
Chemical Class | Phenyloxadiazole derivative | [1] [3] |
ATC Code | C04AX23 (Peripheral vasodilators) | [8] |
CAS Number | 22131-35-7 | [1] [5] [8] |
Bioisosteric Role | Ester/Amide replacement | [3] |
Butalamine's primary research significance lies in its role as a probe for vasodilatory mechanisms. Early hypotheses centered on its ability to relax vascular smooth muscle, thereby dilating peripheral arteries and arterioles. Subsequent research elucidated a more detailed mechanism, indicating that Butalamine acts primarily by inhibiting calcium ion influx into vascular smooth muscle cells [2]. While not classified as a classical calcium channel blocker like dihydropyridines, its interference with calcium mobilization represents a key pathway for reducing vascular tone and resistance. This reduction in tension within vessel walls leads directly to vasodilation and enhanced blood flow, particularly crucial in areas affected by peripheral vascular diseases where circulation is compromised [2] [4]. Beyond its direct effect on smooth muscle, research revealed an additional mild antiplatelet activity associated with Butalamine [2]. This dual action – reducing vascular resistance and potentially inhibiting clot formation – positioned it theoretically as a compound capable of addressing both the hemodynamic and thrombotic components of peripheral vascular disease. This mechanistic profile helped bridge early vasodilator concepts focused purely on muscle relaxation to more modern, multifaceted approaches targeting endothelial function, platelet aggregation, and inflammation in vascular pathologies [2]. While newer agents have largely superseded Butalamine in clinical practice, its specific interaction profile continues to inform research. Studies into its effects on specific calcium channels or receptors involved in vascular tone regulation remain relevant. Furthermore, its structure serves as a template for medicinal chemistry efforts aimed at developing novel vasodilators or anti-ischemic agents, particularly those seeking the metabolic stability conferred by the 1,2,4-oxadiazole ring [3]. The compound exemplifies the transition from broad-acting vasodilators to agents with potentially more targeted vascular effects.
Table 2: Butalamine's Primary Pharmacological Targets and Actions in Vasodilation
Pharmacological Target/Action | Mechanistic Consequence | Research Significance |
---|---|---|
Vascular Smooth Muscle Calcium Influx | Inhibition of calcium ion entry into smooth muscle cells | Primary mechanism for reducing vascular tone [2] |
Smooth Muscle Relaxation | Reduction in tension of blood vessel walls | Leads to dilation of arteries/arterioles [2] [4] |
Enhanced Peripheral Blood Flow | Improved circulation in vascular beds | Addresses ischemia in peripheral vascular disease [4] |
Improved Tissue Oxygen Supply | Increased oxygen delivery to hypoxic tissues | Mitigates consequences of vascular obstruction [4] |
Mild Antiplatelet Activity | Reduction in platelet aggregation tendency | Addresses thrombotic component of vascular disease [2] |
Local Effects (e.g., Anti-inflammatory) | Reduction in inflammation in ischemic zones | Contributes to symptom relief (pain, edema) [4] |
Butalamine exemplifies the exploration of heterocyclic chemistry for cardiovascular drug discovery. Its journey from a synthesized phenyloxadiazole derivative to a characterized vasodilator underscores the importance of structure-activity relationship studies in the mid-to-late 20th century. While its clinical prominence may have waned, its mechanistic profile, particularly its dual action on vascular tone and platelet function, and its chemically stable core structure ensure its continued relevance as a point of reference in vascular pharmacology and medicinal chemistry research focused on peripheral circulatory disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7